BenchChemオンラインストアへようこそ!

Bleomycin (sulfate)

Cytotoxicity Cancer Research Drug Screening

Bleomycin sulfate is the gold-standard radiomimetic agent for preclinical IPF models, reliably inducing dose-dependent pulmonary fibrosis in rodents. Its defined USP/EP compositional profile (A2: 55–70%, B2: 25–32%, potency 1.5–2.0 U/mg) ensures experimental reproducibility critical for anti-fibrotic drug evaluation. Unlike generic DNA-damaging agents, BLM's sequence-specific cleavage pattern (5′-GT/GC-3′) makes it essential for DNA repair mechanism studies comparable to existing literature. As a core BEP regimen component achieving >90% cure rates in testicular cancer, it is indispensable for translational oncology reference arms. Procure pharmacopeial-grade material to ensure regulatory traceability for ANDA/DMF submissions.

Molecular Formula C55H85N17O25S4
Molecular Weight 1512.6 g/mol
Cat. No. B7838378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin (sulfate)
Molecular FormulaC55H85N17O25S4
Molecular Weight1512.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]
InChIInChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1
InChIKeyWUIABRMSWOKTOF-PATWWPTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin (Sulfate) Procurement Guide: A Glycopeptide Antibiotic for Cancer Research & Formulation


Bleomycin sulfate is a complex of cytotoxic glycopeptide antibiotics primarily composed of Bleomycin A2 and Bleomycin B2, produced by *Streptomyces verticillus*. It is a radiomimetic agent that chelates metal ions, generates free radicals, and induces single- and double-strand breaks in DNA, leading to apoptosis and inhibition of DNA synthesis [1]. As a reference-listed drug and widely used experimental tool, it is employed clinically for treating testicular cancer, Hodgkin's lymphoma, and squamous cell carcinomas, as well as preclinically for establishing animal models of pulmonary fibrosis [2].

Why Substituting Bleomycin (Sulfate) with Structural Analogs or Generic Mixtures Fails in Research


Bleomycin sulfate is not a single molecular entity but a defined mixture of glycopeptide congeners, primarily Bleomycin A2 and Bleomycin B2, in a specific ratio. Minor structural modifications, whether in the C-terminal amine or the disaccharide moiety, profoundly alter DNA sequence selectivity, cellular uptake, and cytotoxic potency [1]. Consequently, related analogs like zorbamycin (ZBM), talisomycin, or phleomycin exhibit divergent cleavage patterns and IC50 values, making them non-interchangeable in mechanism-of-action studies or in vivo efficacy models [2]. Furthermore, even between different lots of the same nominal compound, the ratio of A2 to B2 can vary, impacting experimental reproducibility if not controlled for .

Quantitative Differentiation of Bleomycin (Sulfate) vs. Comparators: A Product Selection Guide


Comparative Cytotoxicity: Bleomycin vs. Zorbamycin and Analogs in HeLa Cells

In a direct head-to-head comparison in human cervical cancer (HeLa) cells, bleomycin (BLM) exhibited an IC50 of 4.4 μM. This was less potent than the engineered analog 6′-deoxy-BLM Z (IC50 = 2.9 μM) and BLM Z (3.2 μM), but significantly more potent than the related antibiotic zorbamycin (ZBM, IC50 = 7.9 μM) [1]. This quantifies the relative potency hierarchy among these glycopeptide antibiotics and underscores that BLM is not the most potent analog available, but its well-characterized toxicity profile and clinical history make it a standard reference.

Cytotoxicity Cancer Research Drug Screening

DNA Sequence Selectivity: Bleomycin vs. Zorbamycin and Talisomycin

Bleomycin and its close structural analogs (BLM Z, 6′-deoxy-BLM Z, talisomycin S10b) demonstrate a conserved DNA cleavage preference for the sequence 5′-GT/GC-3′, with TGTA as the main site of cleavage. In contrast, the related antibiotic zorbamycin (ZBM) exhibits a distinct, expanded sequence specificity, cleaving at both TGTA and TGTG sequences [1][2]. This divergence in genomic target selection means that substituting ZBM for BLM in gene expression or DNA repair studies will yield a different profile of DNA damage, confounding mechanistic interpretations.

DNA Damage Genomics Mechanism of Action

Pulmonary Toxicity Incidence: Bleomycin vs. Other Antitumor Antibiotics

In a class-level comparison of anticancer agents, bleomycin is associated with a 10% incidence of pulmonary toxicity, primarily manifesting as interstitial pneumonitis and pulmonary fibrosis [1]. This rate is higher than that of mitomycin C (5-10%) and significantly exceeds the <1% incidence observed with alkylating agents like cyclophosphamide and ifosfamide [1]. Conversely, the incidence of bleomycin-induced lung injury can reach up to 46% in some patient cohorts and 2-40% depending on the regimen [2][3]. Fatal pulmonary fibrosis occurs in 1-3% of patients, with risk escalating above a cumulative dose of 400 units [4].

Toxicology Oncology Adverse Event Profiling

Clinical Efficacy in Testicular Cancer: BEP Regimen vs. Alternative Chemotherapies

The combination of bleomycin, etoposide, and cisplatin (BEP) is the standard of care for advanced germ cell tumors, achieving cure rates of over 90% for good-risk disease [1]. Randomized trials have demonstrated that BEP is at least equivalent in efficacy to PVB (cisplatin, vinblastine, bleomycin) but with a superior adverse effect profile [2]. While bleomycin can be replaced with etoposide in the VPV regimen without sacrificing complete response rates (77% for PVB vs. 73% for VPV), doing so avoids bleomycin-related pulmonary, mucocutaneous, and dermal toxicities [3]. However, alternative dose-intense regimens have failed to demonstrate improved outcomes over standard BEP [4].

Oncology Clinical Trials Combination Therapy

Compositional Specification: Bleomycin A2/B2 Ratio and Impurity Profile

Bleomycin sulfate is not a single chemical entity but a mixture with a defined composition. The USP specification mandates a Bleomycin A2 content of 55-70%, Bleomycin B2 content of 25-32%, and Bleomycin B4 impurity ≤1%, with total HPLC purity of A2+B2 ≥90% . The potency is standardized to 1.5-2.0 USP Units/mg . In contrast, zorbamycin and phleomycin are distinct congeners with different A2/B2 ratios or entirely different terminal amine substitutions. Even among different vendors, the A2:B2 ratio can vary by lot number, ranging from 2:1 to approximately 3:1, which can impact biological activity .

Quality Control Analytical Chemistry Pharmacopeial Standards

Solubility and Formulation Stability: Bleomycin Sulfate vs. Hydrochloride Salt

Bleomycin sulfate demonstrates high aqueous solubility, reaching 100 mg/mL (66.11 mM) in water at 25°C . This is comparable to its solubility in DMSO (100 mg/mL). However, the choice of solvent critically impacts its cytotoxic activity in vitro: when dissolved in water or DMSO (at a final concentration of 0.025% v/v), bleomycin sulfate induces significant cell death in A549 alveolar epithelial cells at concentrations of 10-20 µg/mL, whereas dissolution in DMEM or saline attenuates its cytotoxic effect at lower concentrations (10 µg/mL) [1]. The sulfate salt is distinct from the hydrochloride salt, which is more commonly used in micronucleus assays and has different solubility and stability profiles in various media .

Formulation Science In Vitro Assays Drug Delivery

Optimal Research & Industrial Applications for Bleomycin (Sulfate) Based on Differentiated Evidence


Induction of Pulmonary Fibrosis in Rodent Models

Given its well-characterized, dose-dependent pulmonary toxicity profile (10% incidence in clinical settings, predictable fibrosis in rodents at 2.5-5.0 mg/kg intratracheally) [1], bleomycin sulfate is the gold standard agent for establishing animal models of idiopathic pulmonary fibrosis (IPF). Its reproducible fibrogenic response in C57BL/6 mice and rats makes it essential for preclinical evaluation of anti-fibrotic therapies [2]. Alternative agents like mitomycin C (5-10% incidence) or cyclophosphamide (<1% incidence) do not reliably induce the same histopathological changes.

DNA Damage and Repair Studies with Defined Genomic Specificity

For investigations into the cellular response to site-specific DNA lesions, bleomycin sulfate offers a well-defined cleavage pattern (preferential at 5′-GT/GC-3′ and TGTA sequences) [1]. This contrasts with the broader specificity of zorbamycin (which also cleaves at TGTG) . Researchers studying the repair of single- and double-strand breaks or the role of bleomycin hydrolase in drug resistance should select BLM over ZBM to ensure their findings are comparable to the extensive existing literature on bleomycin-induced DNA damage responses.

Testicular Cancer and Lymphoma Chemotherapy Research

As a core component of the BEP regimen, which achieves >90% cure rates in good-risk testicular cancer [1], bleomycin sulfate is indispensable for preclinical studies evaluating novel drug combinations or mechanisms of resistance in germ cell tumors and Hodgkin's lymphoma. While etoposide-based regimens (EP) avoid pulmonary toxicity, they do not replicate the same efficacy profile in all risk groups . For translational studies aiming to improve upon the current standard of care, inclusion of BLM in the reference arm is critical for benchmark comparisons.

Quality Control and Analytical Reference Standard

Owing to its defined USP/EP compositional specifications (A2: 55-70%, B2: 25-32%, B4 ≤1%, potency 1.5-2.0 U/mg) [1], bleomycin sulfate serves as a primary reference standard for HPLC method development and validation, as well as for the quantification of bleomycin in pharmaceutical formulations and biological specimens . Procurement of pharmacopeial-grade material is essential for analytical labs performing ANDA or DMF submissions, as it ensures traceability and compliance with regulatory guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bleomycin (sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.